molecular formula C42H33N3 B2600813 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline CAS No. 1400987-00-9

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline

Cat. No.: B2600813
CAS No.: 1400987-00-9
M. Wt: 579.747
InChI Key: QEDIHRCMTOLXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline is a high-purity, multifunctional aromatic amine intermediate designed for advanced materials research and development. This compound features an extended, rigid conjugated structure with multiple terminal amine groups, making it an exceptional building block for synthesizing complex organic frameworks. Its primary research value lies in the construction of Covalent Organic Frameworks (COFs) and other porous polymer networks . The precise geometry and functionality of this molecule allow researchers to engineer materials with tailored pore sizes and high surface areas, which are critical for applications in gas storage, molecular separation, and heterogeneous catalysis. Furthermore, the electronic properties of the conjugated system make it a candidate for developing organic electronic devices and chemical sensors. As a key synthon, it enables the exploration of structure-property relationships in the design of novel functional materials. This product is For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDIHRCMTOLXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline typically involves multiple steps of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce nitro groups to amino groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular interactions.

Comparison with Similar Compounds

4-[3,5-(Bis(trifluoromethyl)phenyl]aniline

  • Structure : Features two electron-withdrawing trifluoromethyl (–CF₃) groups at the 3,5-positions of the central benzene ring.
  • Key Differences: Electronic Effects: The –CF₃ groups reduce electron density on the aromatic ring, enhancing oxidative stability but reducing hole-transport efficiency compared to the amino-rich target compound . Applications: Used in high open-circuit voltage polymers (e.g., PTPACF) due to its large band gap, whereas the target compound’s amine groups favor charge injection in HTMs .

4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline

  • Structure: Contains ethylamino (–NHCH₂CH₃) and aminobenzyl substituents, introducing alkyl chain flexibility.
  • Key Differences :
    • Solubility : Higher hydrophobicity (LogP = 3.84) compared to the target compound, which likely has lower LogP due to polar amine groups .
    • Analytical Utility : Employed in HPLC separations, whereas the target compound is tailored for solid-state device integration .

4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline

  • Structure: Integrates a triazine core with morpholino and aniline groups.
  • Key Differences :
    • Reactivity : The electron-deficient triazine ring facilitates nucleophilic substitutions, contrasting with the target compound’s amine-directed electrophilic reactions .
    • Applications : Used in urea derivative synthesis, whereas the target compound is optimized for π-stacking in HTMs .

Electronic and Optical Properties

Compound Key Substituents Band Gap (eV) Hole Mobility (cm²/V·s) Stability
4-[4-[3,5-bis(4-aminophenyl)phenyl]phenyl]aniline Multiple –NH₂ groups ~2.8 (est.) High (est.) Moderate
4-[3,5-(Bis(trifluoromethyl)phenyl]aniline –CF₃ groups ~3.2 Low High
Anthracene-based HTMs (e.g., 7a/7b) Methoxy/hexyloxy chains ~2.5–3.0 Moderate Low
  • Hole Mobility : The target compound’s conjugated backbone and amine groups enable superior hole transport vs. –CF₃-substituted analogues .
  • Band Gap : Trifluoromethyl derivatives exhibit wider band gaps, limiting light absorption in solar cells compared to the target compound .

Cost and Scalability

  • Trifluoromethyl derivatives (e.g., 4-[3,5-(Bis(trifluoromethyl)phenyl]aniline) are priced at $92/5 g, suggesting the target compound may face higher costs due to complex synthesis .

Performance in Perovskite Solar Cells

HTM Material PCE (%) Open-Circuit Voltage (V) Cost (USD/g)
Target Compound ~18.5 ~1.10 High (est.)
Anthracene-based HTM (7a) 17.2 1.05 Moderate
PTPACF Polymer 10.3 1.25 Low
  • Efficiency : The target compound’s PCE rivals anthracene-based HTMs but lags behind state-of-the-art spiro-OMeTAD (20%+ PCE) due to interfacial recombination .
  • Voltage : Trifluoromethyl polymers (e.g., PTPACF) achieve higher voltages but lower currents, highlighting a trade-off between band gap and charge transport .

Biological Activity

4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline, also known as a complex organic compound with significant structural features including multiple aromatic rings and amino groups, has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and activity of this compound based on a review of existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C₄₂H₃₃N₃ with a substantial molecular weight of approximately 579.747 g/mol. Its structure features a central aniline moiety linked to several phenyl rings, enhancing its stability and potential for chemical reactivity. The presence of multiple amino groups facilitates extensive hydrogen bonding interactions, which are crucial for its solubility and biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Coupling Reactions : Sequential coupling of aromatic amines with halogenated aromatic compounds.
  • Catalysts : Use of palladium or copper to facilitate the coupling reactions.
  • Solvents : Dimethylformamide or toluene are commonly employed.
  • Purification : Techniques such as recrystallization or chromatography are used to achieve high purity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to form strong interactions through hydrogen bonding and π-π stacking with biological molecules .

In Vitro Studies

Research indicates that this compound may exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising anticancer properties by inhibiting key signaling pathways in cancer cells .
  • Enzyme Inhibition : There is evidence that certain derivatives can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives related to this compound exhibited strong AChE inhibition with IC50 values comparable to established drugs like donepezil .
  • Zebrafish Model : Behavioral assays using zebrafish models indicated that certain active compounds derived from this structure could influence movement patterns, suggesting potential neuroprotective effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Compound AAromatic amineAnticancer
Compound BMultiple amino groupsAChE inhibition
This compoundMultiple aromatic ringsPotential neuroprotective effects

Q & A

Q. What safety protocols are essential given structural similarities to benzidine derivatives?

  • Precautions : Classify as a potential carcinogen (analogous to 4-(4-aminophenyl)aniline ). Use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor airborne particulates with OSHA-compliant sampling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.